molecular formula C29H26FN3O4 B244138 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide

5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide

Cat. No. B244138
M. Wt: 499.5 g/mol
InChI Key: RJYMCLQOPJNMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes involved in cancer cell growth and proliferation.

Mechanism of Action

5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide works by inhibiting the activity of specific enzymes called Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in the signaling pathways that promote cancer cell growth and survival. By blocking their activity, 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide can slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis (cell death) in cancer cells. It can also inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide is its potency and selectivity for BTK and ITK, which makes it a promising candidate for the treatment of various types of cancer. However, like all drugs, 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide has some limitations and potential drawbacks. For example, it may have off-target effects on other enzymes or pathways, which could lead to unwanted side effects. It may also have limited efficacy in certain types of cancer or in patients with specific genetic mutations.

Future Directions

There are several potential future directions for research on 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide and related kinase inhibitors. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell growth and survival. Another area of interest is the identification of biomarkers that can help predict which patients are most likely to respond to treatment with 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide. Finally, there is ongoing research into the development of more potent and selective kinase inhibitors that may have even greater efficacy and fewer side effects than current drugs.

Synthesis Methods

The synthesis of 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide involves a multi-step process that starts with the reaction of 3-fluoroaniline with 4-(4-(4-methoxybenzoyl)piperazin-1-yl)aniline to form an intermediate. This intermediate is then reacted with 2-furoyl chloride to yield the final product, 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide.

Scientific Research Applications

5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to have potent anti-tumor activity and to be well-tolerated in animal studies. Clinical trials are currently underway to evaluate the safety and efficacy of 5-(3-fluorophenyl)-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-furamide in human patients with cancer.

properties

Molecular Formula

C29H26FN3O4

Molecular Weight

499.5 g/mol

IUPAC Name

5-(3-fluorophenyl)-N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C29H26FN3O4/c1-36-25-11-5-20(6-12-25)29(35)33-17-15-32(16-18-33)24-9-7-23(8-10-24)31-28(34)27-14-13-26(37-27)21-3-2-4-22(30)19-21/h2-14,19H,15-18H2,1H3,(H,31,34)

InChI Key

RJYMCLQOPJNMPI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)F

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)F

Origin of Product

United States

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